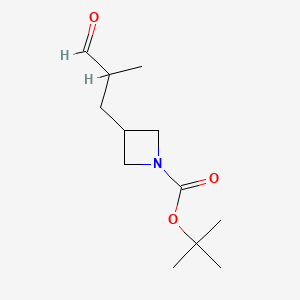

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate

CAS No.: 2913267-22-6

Cat. No.: VC18040505

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2913267-22-6 |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 |

| Standard InChI Key | YNYPUZFGHACCOS-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1CN(C1)C(=O)OC(C)(C)C)C=O |

Introduction

Structural Characteristics

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate is characterized by a four-membered azetidine ring substituted at the 3-position with a 2-methyl-3-oxopropyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CC(CC1CN(C1)C(=O)OC(C)(C)C)C=O |

| InChIKey | YNYPUZFGHACCOS-UHFFFAOYSA-N |

| Predicted CCS ([M+H]) | 157.0 Ų |

The azetidine ring adopts a puckered conformation, with the Boc group enhancing solubility in organic solvents . The ketone functionality at the 3-oxopropyl side chain introduces potential sites for further derivatization, such as Schiff base formation or nucleophilic additions .

Synthetic Methodologies

Nucleophilic Substitution

A common synthetic route involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a methyl-oxopropyl electrophile under basic conditions. For example, potassium tert-butoxide in tetrahydrofuran (THF) facilitates the substitution, yielding the target compound after purification . This method parallels the synthesis of tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine derivatives, where hydroxyl groups are displaced via alkoxy intermediates .

Metal-Organic Framework (MOF)-Catalyzed Coupling

Recent advances employ MOF-525 as a photocatalyst for cross-coupling reactions. In one protocol, tert-butyl 3-iodoazetidine-1-carboxylate reacts with allylic ketones in the presence of PMDETA (-pentamethyldiethylenetriamine $$) and water/DMF solvent systems . This method offers improved regioselectivity and reduced byproduct formation compared to traditional approaches.

Physical and Chemical Properties

Experimental data for tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate remain limited, but inferences can be drawn from structurally analogous compounds:

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 287.4 ± 13.0 °C | |

| Flash Point | 127.6 ± 19.8 °C |

The ketone group () confers polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . The Boc group stabilizes the compound against acidic hydrolysis, though it is cleavable under strong acidic conditions (e.g., trifluoroacetic acid) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct -NMR data for the compound are unavailable, related tert-butyl azetidine carboxylates exhibit characteristic peaks:

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) of the ion shows a dominant peak at , consistent with the molecular formula . Fragmentation patterns indicate loss of the tert-butyl group () and ketone cleavage .

Collision Cross-Section (CCS)

Ion mobility spectrometry predicts a CCS of 157.0 Ų for the protonated adduct, aiding in structural validation and conformational analysis .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for azetidine-containing heterocycles. For example, condensation with hydrazines yields pyrazoline derivatives, while Grignard reactions add alkyl chains to the ketone .

Protecting Group Strategies

The Boc group is selectively removable under acidic conditions, enabling sequential functionalization of the azetidine nitrogen . This strategy is critical in peptide mimetic synthesis.

Future Research Directions

-

Synthetic Optimization: Develop continuous-flow protocols to enhance yield and sustainability.

-

Biological Screening: Evaluate inhibitory activity against proteases, lipases, and kinases.

-

Derivatization Studies: Explore click chemistry modifications for combinatorial libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume